1-(2,5-Dibromobenzoyl)-4-ethylpiperazine
Description
1-(2,5-Dibromobenzoyl)-4-ethylpiperazine is a piperazine derivative featuring a 2,5-dibromobenzoyl group attached to the nitrogen at position 1 and an ethyl substituent at position 4 of the piperazine ring.
Properties
Molecular Formula |
C13H16Br2N2O |
|---|---|
Molecular Weight |
376.092 |
IUPAC Name |
(2,5-dibromophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16Br2N2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
ZASHYJPTIAVZEA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Benzoyl Groups : Sulfonyl-containing derivatives (e.g., 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine) are more polar than benzoyl analogs, which could reduce CNS penetration but improve aqueous solubility .
- Ethylpiperazine vs. Methylpiperazine : Ethyl substituents at position 4 (as in the target compound) show comparable antiviral activity to methylpiperazine derivatives but with marginally higher selectivity indices (SI) in RSV inhibition studies .
Pharmacological Activity Comparisons
Antiviral Activity
4-Ethylpiperazine derivatives with linker lengths of n=2 and n=3 demonstrated micromolar IC50 values (5.1–20 µM) against respiratory syncytial virus (RSV), with SI values of 20–21, suggesting a balance between potency and cytotoxicity . In contrast, morpholine and piperidine analogs exhibited similar logP values but varied in efficacy, highlighting the critical role of the piperazine core in binding to the RSV F protein hydrophobic cavity .
CNS-Related Effects
Benzylpiperazine derivatives (e.g., 1-(4-methoxyphenyl)piperazine) are associated with serotonin receptor modulation, but the 2,5-dibromobenzoyl group in the target compound may redirect activity toward non-CNS targets due to steric hindrance and reduced blood-brain barrier penetration . For example, 4-ethylpiperazine derivatives showed only 35–38% protection in histamine-induced convulsion models, underperforming compared to pyridyl-substituted analogs .
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